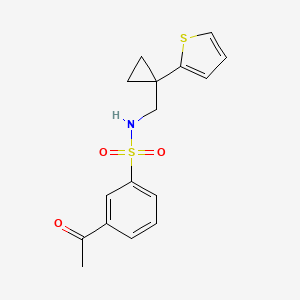

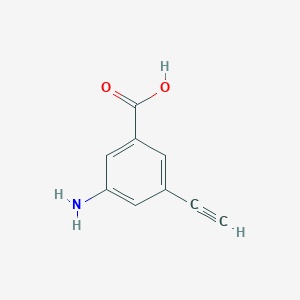

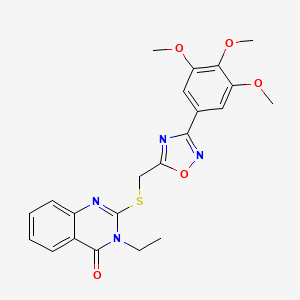

3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is a versatile material used in scientific research. It exhibits high complexity due to its complex structure and offers potential applications in various fields. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It is considered to be a structural alert with formula C4H4S . The molecular mass of thiophene is 84.14 g/mol, and it has a density of 1.051 g/ml .Chemical Reactions Analysis

Thiophene derivatives have been synthesized through various reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) underwent a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

Thiophene, a key component in the compound, has a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Thiophene derivatives have been reported to possess strong antimicrobial properties. The compound could potentially be used to inhibit the growth of various bacterial strains, such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. This makes it a candidate for further research into new antibiotics or disinfectants .

Anti-Cancer Properties

The thiophene nucleus is integral to many compounds with anti-cancer activity. As such, derivatives like our compound of interest could be investigated for their efficacy against cancer cells. They may work by interfering with cell division or inhibiting key enzymes required for tumor growth .

Anti-Inflammatory Uses

Thiophene derivatives are known to exhibit anti-inflammatory effects. This compound could be explored for its potential to reduce inflammation in various conditions, possibly by inhibiting the production of pro-inflammatory cytokines or through modulation of immune cell activity .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signaling pathways within cells. Thiophene derivatives can act as kinase inhibitors, which may be beneficial in treating diseases like cancer, where abnormal kinase activity is a hallmark. Research into the compound’s ability to inhibit specific kinases could lead to the development of targeted therapies .

Material Science Applications

Thiophene and its derivatives are valuable in material science, particularly in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The compound could contribute to advancements in electronic materials with improved performance and durability .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The compound could be applied to protect metals and alloys from corrosion, which is essential for extending the life of machinery and structures exposed to corrosive environments .

Anti-Atherosclerotic Agents

Some thiophene derivatives are used in the synthesis of anti-atherosclerotic agents. Given the structural similarity, the compound could be explored for its potential to prevent or treat atherosclerosis, a condition characterized by the hardening and narrowing of arteries .

Anti-Arrhythmic and Anti-Anxiety Medications

Thiophene-based drugs have been used as anti-arrhythmic and anti-anxiety medications. The compound could be investigated for similar applications, potentially leading to the development of new treatments for heart rhythm disorders and anxiety-related conditions .

Mecanismo De Acción

While the specific mechanism of action for “3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is not explicitly mentioned in the available literature, thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Propiedades

IUPAC Name |

3-acetyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-12(18)13-4-2-5-14(10-13)22(19,20)17-11-16(7-8-16)15-6-3-9-21-15/h2-6,9-10,17H,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQLBGFXGBAULH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2940456.png)

![3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2940457.png)

![4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2940460.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2940472.png)

![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/no-structure.png)

![N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2940478.png)